6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol
Overview
Description
6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol is a heterocyclic compound that features a pyrido-pyrimidine core structure with a fluorine atom at the 6-position and hydroxyl groups at the 2 and 4 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Scientific Research Applications
6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Safety and Hazards
Future Directions
Pyrimidine and its fused derivatives, including 6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol, have shown therapeutic interest and have been approved for use as therapeutics . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on constructing novel pyrimidines with higher selectivity as anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diaminopyrimidine with fluorinated reagents under controlled temperature and pH conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Mechanism of Action
The mechanism of action of 6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases, which are essential for cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Lacks the fluorine atom and hydroxyl groups, resulting in different biological activities.
6-Chloropyrido[2,3-d]pyrimidine-2,4-diol: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and biological properties.
6-Methylpyrido[2,3-d]pyrimidine-2,4-diol:
Uniqueness
6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets. This makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-fluoro-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMMUQIWOZBYSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729191 | |
Record name | 6-Fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220518-10-4 | |
Record name | 6-Fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220518-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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